1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene
Overview
Description
1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C12H16Cl2 It is a derivative of benzene, where two chloromethyl groups are attached to the benzene ring at the 1 and 2 positions, and four methyl groups are attached at the 3, 4, 5, and 6 positions
Preparation Methods
The synthesis of 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene typically involves the chloromethylation of 3,4,5,6-tetramethylbenzene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene exerts its effects involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar compounds to 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene include:
1,2-Bis(chloromethyl)benzene: Lacks the four methyl groups, making it less sterically hindered and more reactive.
1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene: Has the chloromethyl groups at different positions, affecting its reactivity and applications.
1,2-Dichloro-3,4,5,6-tetramethylbenzene: Contains chlorine atoms directly attached to the benzene ring, leading to different chemical properties.
Properties
IUPAC Name |
1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2/c1-7-8(2)10(4)12(6-14)11(5-13)9(7)3/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFQJTNKSNWMBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)CCl)CCl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308092 | |
Record name | 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29002-55-9 | |
Record name | NSC202040 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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